

Palladium(II) Sulfate Dihydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Palladium(II) sulfate dihydrate*

Cat. No.: *B170418*

[Get Quote](#)

CAS Number: 13444-98-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of **Palladium(II) sulfate dihydrate**. The information is intended to support researchers and professionals in the fields of chemistry and drug development in leveraging this versatile catalyst for their work.

Core Properties

Palladium(II) sulfate dihydrate is an inorganic compound that is a moderately water and acid-soluble source of palladium. It typically appears as a red-brown crystalline solid and is known to be hygroscopic. This compound is a key precursor for various palladium catalysts and nanoparticles and is widely utilized in organic synthesis.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Palladium(II) sulfate dihydrate** are summarized in the table below for easy reference.

Property	Value
CAS Number	13444-98-9
Molecular Formula	PdSO ₄ ·2H ₂ O
Molecular Weight	238.51 g/mol
Appearance	Red-brown crystalline solid
Solubility	Soluble in water
Melting Point	Decomposes

Synthesis and Manufacturing

Palladium(II) sulfate can be synthesized through several methods. The most common laboratory and industrial-scale preparations involve the reaction of palladium metal with a mixture of nitric acid and sulfuric acid. Another method involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide. The dihydrate form is produced when the anhydrous form absorbs moisture from the air.

Applications in Research and Drug Development

The primary application of **Palladium(II) sulfate dihydrate** is as a catalyst or catalyst precursor in a wide range of organic reactions. Its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Catalysis in Organic Synthesis

Palladium(II) sulfate dihydrate is a versatile catalyst for numerous cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the efficient construction of complex molecular frameworks from simpler starting materials.

Key Catalytic Applications:

- Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboronic acids or esters and aryl or vinyl halides.

- Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene.
- Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.
- Oxidation and Hydrogenation Reactions: Used in various oxidation and hydrogenation processes.
- Precursor for Nanoparticles: Serves as a precursor for the synthesis of palladium nanoparticles, which are themselves highly effective catalysts.

The catalytic activity of Palladium(II) sulfate stems from the ability of the palladium center to cycle between the Pd(0) and Pd(II) oxidation states, enabling the key steps of oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions.

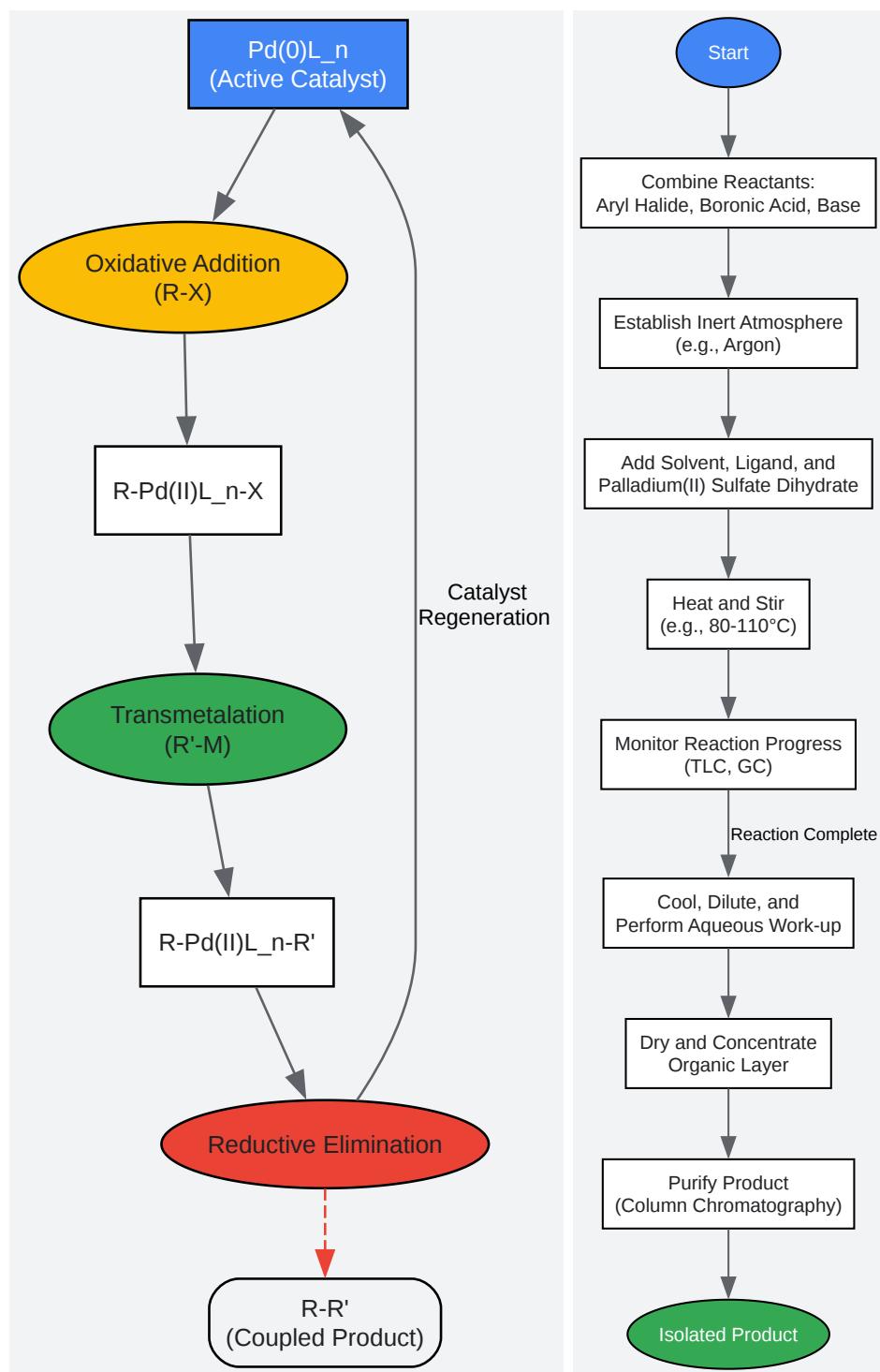
Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. While this protocol specifies a generic palladium catalyst, **Palladium(II) sulfate dihydrate** can be effectively utilized as the palladium source.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

- Aryl halide (e.g., aryl bromide) (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- **Palladium(II) sulfate dihydrate** (as the palladium source, typically 0.5-5 mol%)
- Phosphine ligand (e.g., triphenylphosphine, 2-4 equivalents relative to palladium)
- Base (e.g., K_2CO_3 , Na_2CO_3 , K_3PO_4) (2.0 mmol)
- Solvent (e.g., toluene, dioxane, DMF, often with a small amount of water) (5-10 mL)


Procedure:

- Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronic acid, and the base.
- Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
- Reagent Addition: Under the inert atmosphere, add the solvent, the phosphine ligand, and the **Palladium(II) sulfate dihydrate**.
- Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
- Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-24 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This cycle is fundamental to understanding the mechanism of action of catalysts like **Palladium(II) sulfate dihydrate**.

Click to download full resolution via product page

- To cite this document: BenchChem. [Palladium(II) Sulfate Dihydrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b170418#cas-number-13444-98-9-properties-and-uses>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com